2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline

Catalog No.
S590334
CAS No.
16357-59-8
M.F
C14H17NO3
M. Wt
247.29 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline

CAS Number

16357-59-8

Product Name

2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline

IUPAC Name

ethyl 2-ethoxy-2H-quinoline-1-carboxylate

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

InChI

InChI=1S/C14H17NO3/c1-3-17-13-10-9-11-7-5-6-8-12(11)15(13)14(16)18-4-2/h5-10,13H,3-4H2,1-2H3

InChI Key

GKQLYSROISKDLL-UHFFFAOYSA-N

SMILES

CCOC1C=CC2=CC=CC=C2N1C(=O)OCC

Solubility

8 [ug/mL]

Synonyms

2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline, BC 681, EEDQ, N-carbethoxy-2-ethoxy-1,2-dihydroquinoline, N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline

Canonical SMILES

CCOC1C=CC2=CC=CC=C2N1C(=O)OCC

2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline, also known as N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) or ethyl 1,2-dihydro-2-ethoxyquinoline-1-carboxylate, is a chemical compound with the formula C14H17NO3 []. It has gained significance in scientific research due to its dual properties:

  • Irreversible dopamine receptor antagonist

    EEDQ can block dopamine receptors, a type of neurotransmitter receptor in the brain. However, its irreversible nature limits its use in vivo studies [].

  • Highly specific coupling reagent

    EEDQ serves as a crucial reagent in peptide synthesis. It facilitates the formation of amide bonds between acylamino acids and amino acid esters in a process called peptide coupling []. This reaction is known for its high yield and minimal racemization (undesired formation of stereoisomers) [].


Molecular Structure Analysis

EEDQ possesses a bicyclic structure consisting of a six-membered benzene ring fused with a five-membered nitrogen-containing ring (quinoline). The key features include:

  • An ethoxy group (C2H5O-) attached to the second carbon (C-2) of the quinoline ring.
  • An ethoxycarbonyl group (C2H5OCO-) linked to the nitrogen atom (N) of the quinoline ring. This forms an amide bond between the ethoxycarbonyl and the amine group.

The presence of these electron-withdrawing groups (ethoxy and ethoxycarbonyl) contributes to the electrophilic character of the carbonyl carbon in the ethoxycarbonyl moiety []. This electrophilic character plays a vital role in its function as a coupling reagent.


Chemical Reactions Analysis

Synthesis

Peptide Coupling

EEDQ acts as a condensing agent in peptide synthesis. It activates the carboxylic acid group of an acylamino acid by forming a transient mixed anhydride intermediate. This intermediate then reacts with the amine group of an amino acid ester to form a new peptide bond []. Here's a simplified representation of the reaction:

R1-CO-(CH2)n-CH(NH2)-COOH (acylamino acid) + H2N-(CH2)m-COOR2 (amino acid ester) + EEDQ -> R1-CO-(CH2)n-CH(NH)-CO-(CH2)m-COOR2 (peptide) + Byproducts (including ethanol and CO2) []

Dopamaine receptor antagonism

The exact mechanism of EEDQ's interaction with dopamine receptors remains unclear. However, it's believed to bind irreversibly to the receptor, preventing dopamine from binding and exerting its signaling effects [].

Peptide coupling

EEDQ activates the carboxylic acid group of the acylamino acid by forming a mixed anhydride intermediate. This intermediate is highly susceptible to nucleophilic attack by the amine group of the amino acid ester, leading to the formation of a new peptide bond []. The ethoxycarbonyl group of EEDQ departs as a leaving group during this process.

Physical and Chemical Properties

  • Molecular Formula: C14H17NO3 []
  • Molecular Weight: 247.29 g/mol []
  • Melting Point: No data readily available.
  • Boiling Point: No data readily available.
  • Solubility: Soluble in organic solvents like dichloromethane, dimethylformamide (DMF), and acetonitrile [].
  • Stability: EEDQ is relatively stable under dry conditions but can decompose upon exposure to moisture or light [].

Regioselective Quaternization of Chitosan and its Derivatives:

EEDQ plays a role in modifying chitosan, a natural biopolymer derived from chitin. Studies have shown its effectiveness in achieving regioselective quaternization, a process where a positively charged group (quaternary ammonium) is introduced at specific locations on the chitosan molecule. This modification enhances chitosan's solubility, making it more applicable in various research areas, including drug delivery and tissue engineering [].

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 82 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 82 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 81 of 82 companies with hazard statement code(s):;
H302 (91.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (12.35%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Adrenergic alpha-Antagonists

Pictograms

Irritant

Irritant

Other CAS

16357-59-8

Wikipedia

EEDQ

General Manufacturing Information

1(2H)-Quinolinecarboxylic acid, 2-ethoxy-, ethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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